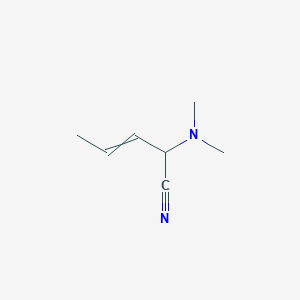
2-(Dimethylamino)pent-3-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)pent-3-enenitrile is an organic compound with the molecular formula C7H12N2. It is characterized by the presence of a dimethylamino group attached to a pent-3-enenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)pent-3-enenitrile can be achieved through several methods. One common approach involves the reaction of 3-pentenenitrile with dimethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)pent-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
2-(Dimethylamino)pent-3-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs.
Industry: It is employed in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(Dimethylamino)pent-3-enenitrile exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in nucleophilic substitution reactions, while the nitrile group can undergo reduction or oxidation. These interactions are facilitated by the compound’s unique structure, which allows it to engage in a variety of chemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Pentenenitrile: Similar in structure but lacks the dimethylamino group.
2-(Dimethylamino)ethyl methacrylate: Contains a similar dimethylamino group but has a different backbone structure.
Uniqueness
2-(Dimethylamino)pent-3-enenitrile is unique due to the combination of the dimethylamino group and the pent-3-enenitrile backbone. This combination imparts distinct reactivity and properties, making it valuable in various applications .
Propiedades
Número CAS |
74603-42-2 |
|---|---|
Fórmula molecular |
C7H12N2 |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
2-(dimethylamino)pent-3-enenitrile |
InChI |
InChI=1S/C7H12N2/c1-4-5-7(6-8)9(2)3/h4-5,7H,1-3H3 |
Clave InChI |
OOPFLXWMBWABHR-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(C#N)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14456604.png)

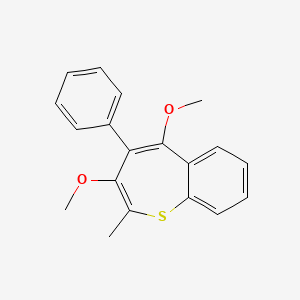
![[Amino(2-chloroanilino)methylidene]propanedinitrile](/img/structure/B14456615.png)
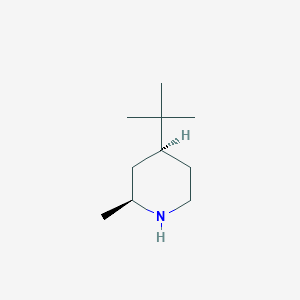


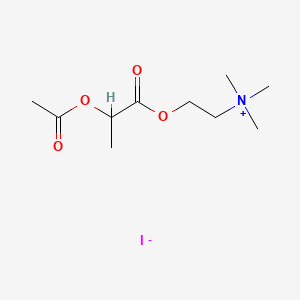
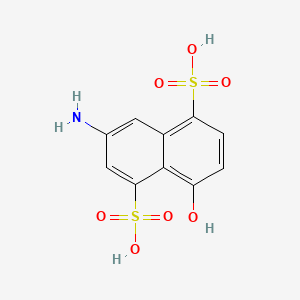
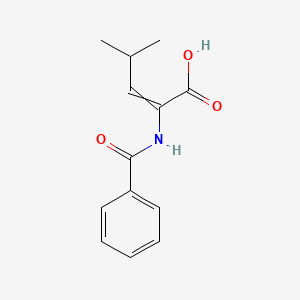
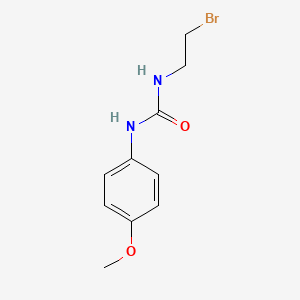
![3-methyl-5-phenyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole](/img/structure/B14456670.png)


